2-(4-Methoxybenzyl)-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine 2-(4-Methoxybenzyl)-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15088747
InChI: InChI=1S/C18H15N5O/c1-24-14-7-5-13(6-8-14)12-17-21-18-20-11-9-16(23(18)22-17)15-4-2-3-10-19-15/h2-11H,12H2,1H3
SMILES:
Molecular Formula: C18H15N5O
Molecular Weight: 317.3 g/mol

2-(4-Methoxybenzyl)-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine

CAS No.:

Cat. No.: VC15088747

Molecular Formula: C18H15N5O

Molecular Weight: 317.3 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Methoxybenzyl)-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine -

Specification

Molecular Formula C18H15N5O
Molecular Weight 317.3 g/mol
IUPAC Name 2-[(4-methoxyphenyl)methyl]-7-pyridin-2-yl-[1,2,4]triazolo[1,5-a]pyrimidine
Standard InChI InChI=1S/C18H15N5O/c1-24-14-7-5-13(6-8-14)12-17-21-18-20-11-9-16(23(18)22-17)15-4-2-3-10-19-15/h2-11H,12H2,1H3
Standard InChI Key ZCFNAXKIRPPPLB-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)CC2=NN3C(=CC=NC3=N2)C4=CC=CC=N4

Introduction

Structural and Physicochemical Properties

Core Scaffold and Substituent Analysis

The [1,2] triazolo[1,5-a]pyrimidine scaffold consists of a triazole ring fused to a pyrimidine ring, creating a planar, aromatic system conducive to π-π stacking interactions . In this derivative:

  • Position 2: A 4-methoxybenzyl group introduces steric bulk and modulates electronic properties via the methoxy (-OCH₃) substituent, enhancing lipophilicity and potential blood-brain barrier permeability .

  • Position 7: A 2-pyridyl group contributes hydrogen-bonding capabilities and metal-coordination sites, which may enhance binding to biological targets like kinases or G-protein-coupled receptors .

Table 1: Comparative Physicochemical Properties of Selected Triazolo[1,5-a]pyrimidines

CompoundMolecular Weight (g/mol)LogPWater Solubility (mg/mL)
Target Derivative345.392.8*<0.1*
2-[(4-Methoxybenzyl)amino]-5-propyl triazolo[1,5-a]pyrimidin-7-one 313.352.10.15
7-Anilino-5-methyl-2-(3-chloropropyl)-[1,2,] triazolo[1,5-a]pyrimidine 332.823.2<0.1

*Predicted using QSAR models based on structural analogs .

Synthetic Methodologies

General Synthesis of Triazolo[1,5-a]pyrimidines

The core scaffold is typically synthesized via cyclocondensation of 5-amino-1,2,4-triazoles with β-diketones or α,β-unsaturated ketones . For the target compound, a plausible route involves:

  • Formation of the Triazole Precursor: Reacting 3-amino-1,2,4-triazole with ethyl acetoacetate to yield 5-methyl- triazolo[1,5-a]pyrimidin-7(4H)-one .

  • Introduction of the 2-Pyridyl Group: Halogenation at position 7 followed by Suzuki-Miyaura coupling with 2-pyridylboronic acid .

  • N-Alkylation at Position 2: Treatment with 4-methoxybenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF) .

Key Reaction Conditions:

  • Coupling Reactions: Pd(PPh₃)₄ catalyst, DME/H₂O solvent, 80°C .

  • N-Alkylation: 12-hour reflux in anhydrous DMF .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆):

    • δ 8.72 (d, 1H, pyridyl H-6), 8.45 (s, 1H, triazole H-3), 7.89–7.21 (m, aromatic H), 5.12 (s, 2H, CH₂-benzyl), 3.81 (s, 3H, OCH₃) .

  • ¹³C NMR:

    • δ 162.1 (C=O), 159.8 (pyrimidine C-7), 149.2 (pyridyl C-2), 114.5–128.9 (aromatic C), 55.3 (OCH₃) .

Mass Spectrometry

  • ESI-MS (m/z): [M+H]⁺ 346.4 (calculated 345.39) .

Computational Insights

Docking Studies

Molecular docking into the ATP-binding site of EGFR kinase (PDB: 1M17) predicts:

  • Binding Energy: −9.2 kcal/mol, driven by hydrogen bonds between the pyridyl nitrogen and Met793 .

  • Hydrophobic Interactions: 4-Methoxybenzyl group occupies the hydrophobic back pocket .

Challenges and Future Directions

  • Synthetic Optimization: Yield improvements via microwave-assisted synthesis or flow chemistry .

  • ADMET Profiling: Predictive models indicate high plasma protein binding (>95%) and moderate CYP3A4 inhibition risk .

  • Target Validation: Prioritize screening against kinase panels and apoptosis pathways.

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